![molecular formula C11H13NO3S B2990206 2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid CAS No. 1456695-08-1](/img/structure/B2990206.png)
2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid” is an organic compound with the CAS Number: 1456695-08-1 . It has a molecular weight of 239.3 and is typically in powder form . The IUPAC name for this compound is {4- [ (3-amino-3-oxopropyl)sulfanyl]phenyl}acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO3S/c12-10(13)5-6-16-9-3-1-8(2-4-9)7-11(14)15/h1-4H,5-7H2,(H2,12,13)(H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of its carbamoyl, sulfanyl, and phenyl groups.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 239.3 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用
Synthesis and Structural Analysis
A novel compound with sulfur atoms, potentially related to 2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid, was synthesized via nucleophilic substitution and studied for its crystal structure. This compound demonstrated unique monoclinic and orthorhombic crystal systems, providing insights into the molecular architecture of sulfur-containing compounds (Zheng Lan-sun, 2010).
Biological Activity
The synthesis of new sulfur- and nitrogen-containing derivatives revealed significant biological activity, highlighting the potential of such compounds in drug development. One derivative exhibited notable antioxidant effects and the ability to stabilize biological membranes, suggesting applications in creating new drugs (Vagif Farzaliyev et al., 2020).
Polymerization Initiators
Research into sulfur-containing carboxylic acids (SCCA) as electron donors in photoinduced free-radical polymerizations uncovered that these compounds can serve as effective initiators. The study offers valuable data for designing novel polymerization processes (A. Wrzyszczyński et al., 2000).
Hydrolytic Transformations
Investigations into hydrolytic transformations of certain acetic acids have led to the development of N-arylsulfonyl aminoacetic acids, showcasing the versatility of these compounds in chemical synthesis (E. Rudyakova et al., 2006).
Antimicrobial Evaluation
The antimicrobial evaluation of pyrazole derivatives, including those derived from acetic acid compounds, demonstrates the potential for these molecules in combating microbial infections. This highlights the importance of acetic acid derivatives in medicinal chemistry (E. Sharshira, N. M. Hamada, 2012).
Catalytic Applications
The design and synthesis of novel, biological-based nano organo solid acids with urea moiety, including carbamoylhydrazine-1-sulfonic acid, have shown significant potential in catalyzing various chemical reactions. These developments open new pathways for green and efficient synthesis methods (M. Zolfigol et al., 2015).
Crystal Structure Insights
Detailed crystal structure analysis of compounds related to 2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid, such as [4-(Methylsulfanyl)Phenyl]Acetic Acid, reveals intricate molecular interactions and stability mechanisms. These studies contribute to our understanding of molecular design and drug formulation (J. Jasinski et al., 2009).
Safety and Hazards
特性
IUPAC Name |
2-[4-(3-amino-3-oxopropyl)sulfanylphenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c12-10(13)5-6-16-9-3-1-8(2-4-9)7-11(14)15/h1-4H,5-7H2,(H2,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCXMUAGWHABSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)SCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

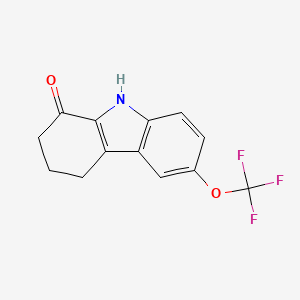
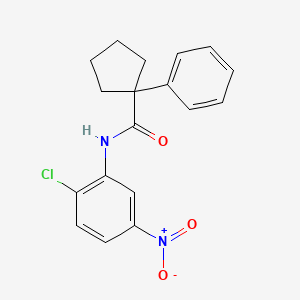
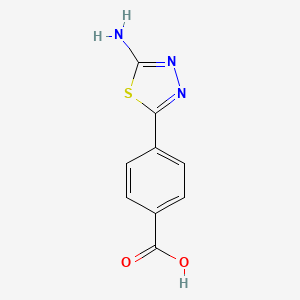

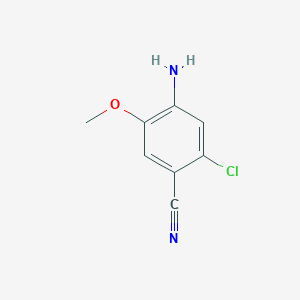
![6-isopropyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2990137.png)
![1-(2-((4-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2990138.png)
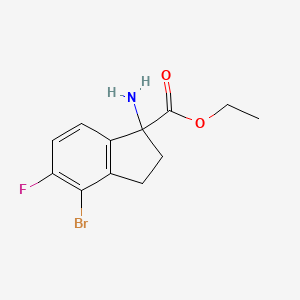
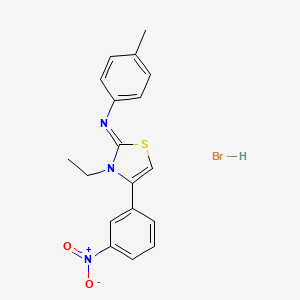
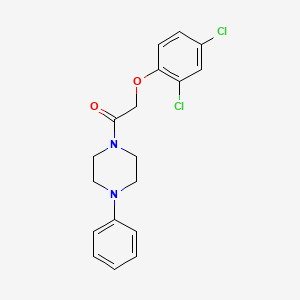
![2-chloro-1-{1H-pyrrolo[3,2-c]pyridin-3-yl}ethan-1-one](/img/structure/B2990143.png)
![7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B2990144.png)

![2-(4-methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2990146.png)